3-chloro-N-(4-(dimethylamino)phenethyl)-4-fluorobenzenesulfonamide - 952982-19-3

3-chloro-N-(4-(dimethylamino)phenethyl)-4-fluorobenzenesulfonamide

Catalog Number: EVT-3065986
CAS Number: 952982-19-3
Molecular Formula: C16H18ClFN2O2S
Molecular Weight: 356.84
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-Chloro-N-(4-(dimethylamino)phenethyl)-4-fluorobenzenesulfonamide belongs to the class of indole-2-carboxamides, known for their allosteric modulatory effects on the CB1 receptor [ [] ]. This compound has garnered attention in scientific research due to its ability to bind to the allosteric site of CB1, influencing the binding affinity of orthosteric ligands, such as agonists and inverse agonists [ [] ].

Synthesis Analysis

While the provided papers do not explicitly detail the synthesis of 3-Chloro-N-(4-(dimethylamino)phenethyl)-4-fluorobenzenesulfonamide, research focusing on the structure-activity relationship of indole-2-carboxamides suggests a general synthetic approach [ [] ]. This approach likely involves the following key steps:

Molecular Structure Analysis
  • C3 Substituent: The length of the alkyl chain at the C3 position significantly affects binding affinity and cooperativity [ [] ]. Propyl and hexyl chains have been shown to confer high potency and binding cooperativity, respectively.
  • C5 Substituent: The presence of an electron-withdrawing group, like chlorine, at the C5 position is crucial for maintaining high binding affinity to the allosteric site [ [] ].
  • Dimethylamino Group: The amino substituent, particularly the dimethylamino group on the phenyl ring B, significantly influences the compound's allosteric modulation of CB1 [ [] ].
Mechanism of Action

3-Chloro-N-(4-(dimethylamino)phenethyl)-4-fluorobenzenesulfonamide acts as a positive allosteric modulator (PAM) of CB1 receptors [ [] ]. It binds to an allosteric site distinct from the orthosteric site where cannabinoid agonists, like CP 55,940, bind.

  • Binding Affinity Enhancement: Upon binding to the allosteric site, this compound induces conformational changes in the CB1 receptor, increasing the affinity of orthosteric agonists for their binding site [ [] ]. This is evidenced by an increased binding of [3H]CP 55,940 in the presence of the compound.
  • Functional Antagonism: Despite enhancing agonist binding, the compound surprisingly exhibits functional antagonism [ [] ]. It reduces the maximum effect (Emax) of CB1 receptor agonists in various functional assays, suggesting interference with downstream signaling pathways.
  • β-Arrestin Recruitment: The compound potentially induces β-arrestin-mediated signaling pathways, as indicated by the observed stimulation of ERK1/2 phosphorylation [ [] ].

Relevance: While structurally distinct from 3-chloro-N-(4-(dimethylamino)phenethyl)-4-fluorobenzenesulfonamide, ORG27569 represents a starting point for exploring structure-activity relationships (SAR) for allosteric modulation of CB1. [] Both compounds share the general pharmacophore of an aromatic ring (indole for ORG27569, benzenesulfonamide for the target compound) connected to a substituted phenethyl moiety via an amide linker. This structural similarity makes ORG27569 a valuable reference point for understanding the impact of different substituents and ring systems on CB1 allosteric modulation.

5-Chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide (12d)

Compound Description: 5-Chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide (12d) is a potent CB1 allosteric modulator identified through SAR studies based on ORG27569. [] It exhibits a significantly higher binding cooperativity factor (α = 24.5) compared to ORG27569, demonstrating the importance of the C3 substituent and the dimethylamino group on the phenethyl moiety for enhancing allosteric effects. [] Despite its positive allosteric modulation of agonist binding, 12d antagonizes agonist-induced G-protein coupling and instead promotes β-arrestin-mediated signaling through ERK1/2 phosphorylation. []

Relevance: This compound closely resembles 3-chloro-N-(4-(dimethylamino)phenethyl)-4-fluorobenzenesulfonamide, sharing the identical (dimethylamino)phenethyl moiety and amide linker. [] The key structural difference lies in the aromatic ring system: an indole in 12d and a benzenesulfonamide in the target compound. This close similarity highlights the contribution of the (dimethylamino)phenethyl amide pharmacophore to CB1 allosteric modulation, while allowing direct comparison of the indole and benzenesulfonamide rings' influence on allosteric parameters.

5-Chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide (12f)

Compound Description: 5-Chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide (12f) is another potent CB1 allosteric modulator resulting from SAR studies of ORG27569. [] It exhibits a remarkably low binding affinity (KB = 89.1 nM), among the lowest reported for any CB1 allosteric modulator, highlighting the influence of the C3 substituent on binding. [] Similar to 12d, 12f antagonizes agonist-induced G-protein coupling and instead promotes β-arrestin-mediated signaling. []

Relevance: While sharing the same (dimethylamino)phenethyl amide pharmacophore as 3-chloro-N-(4-(dimethylamino)phenethyl)-4-fluorobenzenesulfonamide, 12f differs in its extended C3 hexyl chain and the presence of the indole ring. [] This comparison underscores the impact of varying the C3 substituent length on binding affinity, potentially offering insights into optimizing the target compound's interactions with CB1.

"3-Chloro-N-(2-((2-dimethylamino) ethyl) (methyl) amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl) pyrimidin-2-yl) amino) phenyl) propanamide"

Compound Description: This compound is identified as a potential genotoxic impurity in Osimertinib mesylate, an antineoplastic agent. [] A novel ultra performance liquid chromatographic method with QDa detection technique was developed for trace level quantification of this impurity in Osimertinib mesylate. []

Relevance: This compound shares a similar structural motif with 3-chloro-N-(4-(dimethylamino)phenethyl)-4-fluorobenzenesulfonamide. Both compounds feature a chloro-substituted aromatic ring, an amide linker, and a dimethylamino group. [] This shared structural features suggests potential similarities in their chemical properties and warrants further investigation into the potential genotoxicity of 3-chloro-N-(4-(dimethylamino)phenethyl)-4-fluorobenzenesulfonamide.

N-[2-(dimethylamino)-6-[3-(5-methyl-4-phenyl-1H-imidazol-1-yl)propoxy] phenyl]-N'-pentylurea (3)

Compound Description: This compound is a potent inhibitor of acyl-CoA:cholesterol O-acyltransferase (ACAT), an enzyme involved in cholesterol esterification. [] It exhibits significant antiatherosclerotic activity but limited systemic bioavailability. []

Relevance: While differing significantly in overall structure from 3-chloro-N-(4-(dimethylamino)phenethyl)-4-fluorobenzenesulfonamide, this compound shares the key feature of a dimethylamino group connected to an aromatic ring. [] Notably, SAR studies on this ACAT inhibitor explored variations in the dimethylamino substitution, revealing its impact on biological activity. [] These findings may offer insights into the potential role of the dimethylamino group in the target compound and its contribution to its overall pharmacological profile.

Properties

CAS Number

952982-19-3

Product Name

3-chloro-N-(4-(dimethylamino)phenethyl)-4-fluorobenzenesulfonamide

IUPAC Name

3-chloro-N-[2-[4-(dimethylamino)phenyl]ethyl]-4-fluorobenzenesulfonamide

Molecular Formula

C16H18ClFN2O2S

Molecular Weight

356.84

InChI

InChI=1S/C16H18ClFN2O2S/c1-20(2)13-5-3-12(4-6-13)9-10-19-23(21,22)14-7-8-16(18)15(17)11-14/h3-8,11,19H,9-10H2,1-2H3

InChI Key

ABUZZFCOUMFZCG-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.